

Physicochemical properties of 5-Methyl-3-(trifluoromethyl)isoxazole

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Compound of Interest

Compound Name: 5-Methyl-3-(trifluoromethyl)isoxazole

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In-Depth Technical Guide to 5-Methyl-3-(trifluoromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **5-Methyl-3-(trifluoromethyl)isoxazole**. The strategic incorporation of a trifluoromethyl group into the isoxazole scaffold often enhances the metabolic stability and bioactivity of molecules, making this compound and its derivatives of significant interest in medicinal chemistry and drug discovery.^[1]

Physicochemical Properties

Quantitative data for **5-Methyl-3-(trifluoromethyl)isoxazole** is not extensively available in the public domain. However, data for the parent compound and closely related analogs are provided for comparative purposes.

Property	5-Methyl-3-(trifluoromethyl)isoxazole	5-(Trifluoromethyl)isoxazole (for comparison)	5-Phenyl-3-(trifluoromethyl)isoxazole (for comparison)
Molecular Formula	C ₅ H ₄ F ₃ NO	C ₄ H ₂ F ₃ NO	C ₁₀ H ₆ F ₃ NO
Molecular Weight	167.09 g/mol	137.06 g/mol	213.16 g/mol
CAS Number	111079-03-9[2]	Not specified	Not specified
Appearance	Data not available	Data not available	Pale yellow solid[3]
Melting Point	Data not available	Data not available	44.5-45.5 °C[3]
Boiling Point	Data not available	Data not available	Data not available
Density	Data not available	1.355 g/mL at 25 °C[4][5]	Data not available
Refractive Index	Data not available	n ₂₀ /D 1.348[4][5]	Data not available
Solubility	Data not available	Data not available	Data not available
pKa	Data not available	Data not available	Data not available
logP	Data not available	Data not available	Data not available
Storage	Sealed in a dry environment at 2-8°C[2]	Not specified	Not specified

Experimental Protocols

The synthesis of 3-(trifluoromethyl)isoxazoles can be achieved through various methods, including the [3+2] cycloaddition of alkynes with in situ generated trifluoroacetonitrile oxide or the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride.[1][6] Below is a representative protocol adapted from general synthetic procedures for this class of compounds.

General Synthesis of 3-(Trifluoromethyl)isoxazoles via Cycloaddition

This protocol describes a general method for the synthesis of 3-(trifluoromethyl)isoxazoles from a trifluoromethyl aldoxime precursor.

1. Synthesis of 2,2,2-Trifluoroacetaldehyde Oxime:

- To an aqueous solution of hydroxylamine (1.2 equivalents), add 2,2,2-trifluoroethane-1,1-diol (1 equivalent).
- Stir the reaction mixture for 24 hours under an inert argon atmosphere.
- The crude product is then purified by fractional distillation to yield the 2,2,2-trifluoroacetaldehyde oxime.^[7]

2. Synthesis of 5-Substituted-3-(trifluoromethyl)isoxazole:

- In a solution of (Diacetoxyiodo)benzene (DIB) (2.0 mmol) and the desired olefin (e.g., for 5-methyl substitution, propene could be used) (1.0 mmol) in dichloromethane (2 mL), slowly add a solution of 2,2,2-trifluoroacetaldehyde oxime (1.0 mmol) in dichloromethane (1 mL) at 0°C.
- Allow the reaction mixture to warm to room temperature.
- Monitor the reaction for the consumption of the starting olefin using thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture in vacuo.
- Purify the residue by flash column chromatography (e.g., using 5% ethyl acetate/cyclohexane as eluent) to obtain the final 5-substituted-3-(trifluoromethyl)isoxazole product.^[7]

Characterization

The synthesized compounds are typically characterized using a suite of spectroscopic techniques.

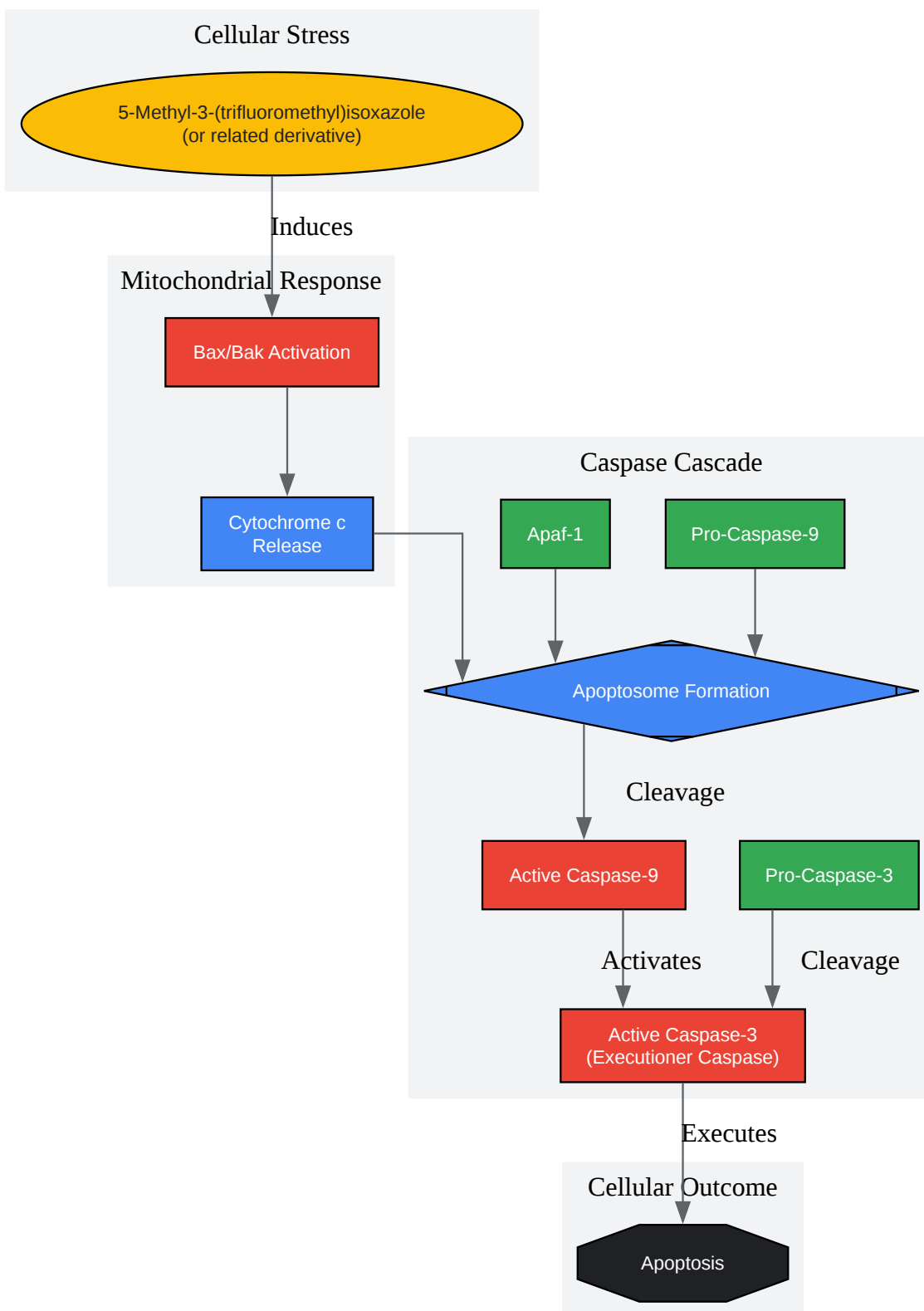
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR are crucial for structural elucidation. Chemical shifts (δ) are reported in parts per million (ppm). For ^1H and

^{13}C NMR, tetramethylsilane (TMS) or the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.0 ppm for ^{13}C) is used as an internal standard.^{[7][8]} For ^{19}F NMR, CFCl_3 is often used as an internal standard.^[7]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.^[3]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups within the molecule.^[7]

Biological Activity and Signaling Pathways

While specific signaling pathways for **5-Methyl-3-(trifluoromethyl)isoxazole** are not detailed in the available literature, various isoxazole derivatives have demonstrated significant biological activities, including the induction of apoptosis in cancer cells.^{[9][10][11]} The pro-apoptotic activity of some isoxazole derivatives has been linked to the activation of caspase cascades.^[12] Below is a representative diagram of a simplified intrinsic apoptosis pathway that could be modulated by such compounds.



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Simplified Intrinsic Apoptosis Pathway

Conclusion

5-Methyl-3-(trifluoromethyl)isoxazole represents a valuable scaffold in the field of medicinal chemistry. While a complete physicochemical profile is not publicly available, established synthetic routes provide a clear path for its preparation and further investigation. The known pro-apoptotic activities of related isoxazole derivatives suggest that this compound and its analogs warrant further exploration as potential therapeutic agents, particularly in the context of oncology. Future research should focus on a more detailed characterization of its physical properties and a thorough investigation of its biological mechanism of action.

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